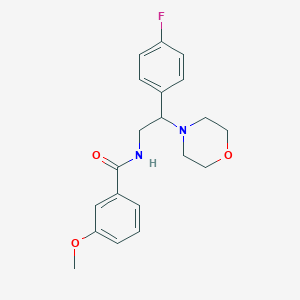

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide

Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzamide core linked to a 4-fluorophenyl group via a morpholinoethylamine side chain. This structure combines pharmacophoric elements commonly associated with receptor-targeted activity, including:

- Morpholinoethyl group: A saturated six-membered ring containing oxygen and nitrogen, contributing to conformational flexibility and solubility.

- 4-Fluorophenyl group: A hydrophobic substituent that improves membrane permeability and influences binding affinity through π-π interactions or steric effects.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3/c1-25-18-4-2-3-16(13-18)20(24)22-14-19(23-9-11-26-12-10-23)15-5-7-17(21)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIPHEWWSJUKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 2-chloroethylmorpholine under basic conditions to form the intermediate N-(2-(4-fluorophenyl)-2-morpholinoethyl)amine.

Coupling Reaction: The intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-hydroxybenzamide.

Reduction: Formation of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to certain receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Receptor Selectivity: The target compound’s morpholinoethyl group may confer distinct selectivity compared to piperazine-containing analogs (e.g., D4 ligand in ). The 4-fluorophenyl substituent enhances lipophilicity (logP ~2.5–3.0 estimated) compared to 4-chlorophenyl analogs, which could improve blood-brain barrier penetration .

Toxicity Profiles :

- Bicycloheptane-based NMDA antagonists (e.g., compound 5d) show low cytotoxicity (<20% cell death at 100 µM in MDCK cells), aligning with the safety profile of memantine . The target compound’s benzamide core may reduce metabolic instability compared to bicyclic systems.

Synthetic Accessibility: The target compound shares synthetic routes with other benzamides, such as coupling reactions using DCC/HOBt (as in ). However, the morpholinoethyl side chain requires specialized alkylation steps, contrasting with simpler piperazine derivatives .

Biological Applications :

- Unlike StA-NS2-2 (antiviral) or N-(4-chlorophenyl)-2-methoxybenzamide (fluorescent probe), the target compound’s structure suggests CNS-targeted activity, likely as a receptor modulator .

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula: CHFNO

- Molecular Weight: Approximately 300.35 g/mol

- Functional Groups: The compound contains a morpholino group, a methoxybenzamide moiety, and a fluorophenyl substituent.

Research indicates that compounds with similar structures to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide often exhibit multiple biological activities, including:

- Anticancer Activity: Similar benzamide derivatives have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity: Compounds in this class have demonstrated effectiveness against various bacterial strains, possibly through interference with bacterial cell division mechanisms.

Biological Activity Summary

Case Studies and Research Findings

- Antitumor Effects : A study on related benzamide compounds showed significant antitumor effects in vitro and in vivo. For instance, certain derivatives inhibited the growth of tumor cells by inducing apoptosis through the modulation of sigma receptors .

- Cell Division Inhibition : Research involving 3-Methoxybenzamide (a close analogue) revealed its ability to inhibit cell division in Bacillus subtilis, leading to filamentation and eventual cell lysis. This suggests that N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide may share similar properties .

- Structure-Activity Relationships (SAR) : An analysis of various benzamide derivatives indicated that modifications on the phenyl ring significantly affect biological activity. The presence of fluorine in the para position enhances potency against certain cancer cell lines .

Q & A

Q. What are the key synthetic routes for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of a 4-fluorophenyl intermediate via electrophilic aromatic substitution.

- Step 2 : Morpholinoethylation, where the fluorophenyl intermediate reacts with a morpholine derivative under basic conditions to introduce the morpholinoethyl group.

- Step 3 : Amidation using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form the benzamide moiety. Critical parameters include maintaining low temperatures (e.g., -50°C for coupling reactions) and optimizing solvent polarity to avoid side reactions .

Q. How is the compound’s structural identity confirmed post-synthesis?

Structural confirmation relies on spectroscopic and analytical techniques:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- ¹H-NMR : Confirms substituent integration and coupling patterns (e.g., methoxy protons at δ ~3.8 ppm).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity and stoichiometric composition .

Q. What biological activities are associated with this compound?

Preclinical studies highlight:

- Anticonvulsant Activity : Efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, suggesting modulation of neuronal ion channels or receptors.

- Receptor Interactions : The morpholine group enhances solubility and may facilitate binding to CNS targets like dopamine or serotonin receptors .

Q. What is the role of the morpholine moiety in the compound’s properties?

The morpholine ring:

- Enhances Solubility : Its hydrophilic nature improves aqueous solubility, critical for in vivo bioavailability.

- Modulates Bioactivity : Acts as a hydrogen bond acceptor, potentially stabilizing interactions with enzymatic targets (e.g., kinases or GPCRs) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Key strategies include:

Q. What methodologies address discrepancies in fluorescence intensity data across studies?

Conflicting fluorescence results (e.g., pH-dependent intensity) require:

- Standardized Conditions : Fix pH at 5.0 and temperature at 25°C, as these parameters maximize fluorescence stability .

- Control for Quenching Agents : Pre-screen buffers for metal ions (e.g., Pb²⁺) that may quench fluorescence .

Q. How to design stability studies under varying pH and temperature?

- pH Stability : Use accelerated degradation studies (e.g., 0.1 M HCl/NaOH) with HPLC monitoring to assess hydrolytic degradation.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or isothermal stress testing (40–60°C) to predict shelf-life .

Q. What in vivo models are appropriate for evaluating anticonvulsant efficacy?

- MES Model : Tests compounds against tonic-clonic seizures.

- PTZ Model : Assesses protection against clonic seizures.

- Pharmacokinetic Profiling : Include LC-MS/MS to measure brain penetration and metabolite formation .

Q. How can radiolabeling techniques (e.g., carbon-11) be applied to study this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.